molecular formula C7H17NO B103762 3-Butoxypropylamine CAS No. 16499-88-0

3-Butoxypropylamine

Cat. No. B103762
CAS RN: 16499-88-0
M. Wt: 131.22 g/mol
InChI Key: LPUBRQWGZPPVBS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of alkylamine derivatives is a topic of interest in several of the provided papers. For instance, paper describes a large-scale synthesis of tert-butoxycarbonyl amino derivatives from L-aspartic acid, which involves several steps including methylation, reduction, protection, and mesylation. This process could potentially be adapted for the synthesis of 3-butoxypropylamine by changing the starting materials and reaction conditions. Similarly, paper outlines a synthesis of 3-butenylamine, which is structurally related to 3-butoxypropylamine, using a Gabriel amine synthesis combined with a Mitsunobu reaction. This method avoids the use of air-sensitive hydride reagents and potentially explosive azide intermediates, suggesting a safer and more convenient approach to synthesizing alkylamines.

Molecular Structure Analysis

The molecular structure of alkylamines is crucial in determining their pharmacological effects. The papers do not directly discuss the molecular structure of 3-butoxypropylamine, but they do provide insights into the importance of the alkyl chain length and substituents on the amine nitrogen. For example, paper shows that the electrophysiological properties of 2,3-dimethyl-2-butylamine derivatives are significantly influenced by the substituents on the amine side chain, which could be extrapolated to the structure-activity relationship of 3-butoxypropylamine.

Chemical Reactions Analysis

The chemical reactivity of alkylamines is another area of interest. Paper discusses the N-demethylation of butynamine, a hypotensive amine, which is a key metabolic pathway in vivo. This suggests that 3-butoxypropylamine could also undergo similar metabolic transformations, affecting its pharmacokinetics and pharmacodynamics.

Physical and Chemical Properties Analysis

The physical and chemical properties of alkylamines, such as solubility, boiling point, and stability, are determined by their molecular structure. While the papers do not provide specific data on 3-butoxypropylamine, they do discuss related compounds. For instance, paper mentions that the introduction of an alkyl group on the carbon atom alpha to the amino function does not necessarily enhance beta-adrenergic receptor selectivity, which could be relevant to the physical properties and receptor interactions of 3-butoxypropylamine.

Scientific Research Applications

Ultrasonic Absorption in Aqueous Solutions

The study by Nishikawa, Haraguchi, and Fukuyama (1991) examined the ultrasonic absorption coefficients in aqueous solutions of 3-butoxypropylamine. They discovered a relaxation process due to proton-transfer reactions in the solution, indicating diffusion-controlled reactions. Additionally, they observed an aggregation reaction in concentrations above 0.5 mol dm−3, suggesting that 3-butoxypropylamine influences both proton transfer and aggregation reactions in aqueous environments (Nishikawa, Haraguchi, & Fukuyama, 1991).

N-Demethylation of Butynamine

In a study conducted by McMahon and Easton (1962), the N-demethylation of butynamine, a hypotensive amine, was investigated. They found that butynamine undergoes N-demethylation by microsomal enzymes of rat liver, forming des-N-methyl butynamine, which possesses hypotensive activity. This indicates that 3-butoxypropylamine derivatives like butynamine can undergo significant metabolic transformations, potentially affecting their physiological properties (McMahon & Easton, 1962).

Aryloxypropane Derivatives

The research by Petrow, Stephenson, and Thomas (1956) focused on aryloxypropane derivatives related to 3-butoxypropylamine. They found that compounds like 3-aryloxy-2hydroxypropylamines exhibited significant local anaesthetic activity, with some derivatives being more potent than procaine. This suggests the potential of 3-butoxypropylamine derivatives in developing local anaesthetics and other pharmacological agents (Petrow, Stephenson, & Thomas, 1956).

Safety And Hazards

3-Butoxypropylamine is classified as corrosive . It causes burns and requires suitable protective clothing, gloves, and eye/face protection . In case of contact with eyes, it is advised to rinse immediately with plenty of water and seek medical advice . Contaminated clothing should be removed immediately . In case of an accident or if one feels unwell, medical advice should be sought immediately .

properties

IUPAC Name

3-butoxypropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO/c1-2-3-6-9-7-4-5-8/h2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPUBRQWGZPPVBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6066070
Record name 1-Propanamine, 3-butoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6066070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Butoxypropylamine

CAS RN

16499-88-0
Record name 3-Butoxy-1-propanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16499-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanamine, 3-butoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016499880
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propanamine, 3-butoxy-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Propanamine, 3-butoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6066070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-butoxypropylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.863
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The previously prepared butoxypropionitrile (224.8 grams) was combined with Raney nickel (20 grams of 50/50 mixture with water) in a 1-liter stainless steel autoclave along with a premixed ethanol/ammonium hydroxide solution (37.5 grams of ammonium hydroxide and 212.5 grams of ethanol). The addition of the ammonium hydroxide limits the reaction that leads to the formation of by-product dibutoxypropylamine. After purging with nitrogen, the reactor was pressurized with 500 psi of hydrogen and heated to 60° C. After 20 hours at this temperature, the reactor was cooled to room temperature and the product discharged. The product was filtered to remove the Raney nickel and then distilled using a simple Vigreux column to extract the butoxypropylamine. The distillation produced a yield of about 79.5% of product and 18.3% of the secondary amine.
[Compound]
Name
secondary amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
224.8 g
Type
reactant
Reaction Step Two
Name
ethanol ammonium hydroxide
Quantity
37.5 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
dibutoxypropylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
20 g
Type
catalyst
Reaction Step Six
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Yield
79.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
42
Citations
M Kawase, K Samejima, M Okada - Biochemical Pharmacology, 1982 - Elsevier
… of more than 4mM for 3-butoxypropylamine were observed. … 3-Butoxypropylamine did not show any toxic effect at 1.0 mM, but 3-butoxypropanal, an oxidized form of 3-butoxypropylamine…
Number of citations: 13 www.sciencedirect.com
S Nishikawa, H Haraguchi, Y Fukuyama - Bulletin of the Chemical …, 1991 - journal.csj.jp
… in the relatively concentrated solution of 3butoxypropylamine. A different relaxation process is … the same reaction may proceed in solution of 3-butoxypropylamine. However, the proton-…
Number of citations: 9 www.journal.csj.jp
V Alluri, W Nguyen, A Henni - 2023 - flame-challenge.authorea.com
This work focused on determining the dissociation constants (pKa) for eight amines, namely, 3-(Diethylamino) propylamine, 1, 3-Diaminopentane, 3-Butoxypropylamine, 2-(Methylamino…
Number of citations: 3 flame-challenge.authorea.com
VSPV Alluri, W Nguyen, A Henni - Liquids, 2023 - mdpi.com
This work focuses on determining the dissociation constants (pK a ) of eight amines, namely, 3-(Diethylamino) propylamine, 1,3-Diaminopentane, 3-Butoxypropylamine, 2-(Methylamino…
Number of citations: 0 www.mdpi.com
VSPV Alluri - 2022 - search.proquest.com
This research is focused on the estimation of dissociation constants (pK a) of eight amines, namely: 3-(Diethylamino) propylamine, 1, 3-Diaminopentane, 3-Butoxypropylamine, 2-(…
Number of citations: 4 search.proquest.com
V Yu, K Praliyev, A Nagimova, A Zazybin - Tetrahedron Letters, 2015 - Elsevier
… To a solution of 3.53 mL (0.023 mol) of 3-butoxypropylamine in 5 mL of MeOH at room temperature, a solution of 1.5 mL (0.023 mol) of acrylonitrile in 5 mL of MeOH was slowly added …
Number of citations: 7 www.sciencedirect.com
A Carella, F Borbone, G Roviello… - Journal of Polymer …, 2014 - Wiley Online Library
… side chain respect to P100-Cu, was synthesized (in particular, in the synthesis octylamine and 3-ethoxypropylamine were used instead of undecylamine and 3-butoxypropylamine). As …
Number of citations: 5 onlinelibrary.wiley.com
N Hata, S Takahashi, S Osada, S Katagiri, M Naruse… - Molecules, 2023 - mdpi.com
… and attempts were made to prepare aqueous solutions for each reagent: Bis[3-(trimethoxysilyl)propyl]amine instantly solidified when mixed with water, while 3-butoxypropylamine (…
Number of citations: 0 www.mdpi.com
Y Chen, SL Cass, SK Kutty, EMH Yee… - Bioorganic & Medicinal …, 2015 - Elsevier
… Following this literature procedure, the 6-formyl-phenoxodiol was reacted with 3-butoxypropylamine in the same molar ratio of 1:1 in THF at room temperature, under N 2 . Sodium …
Number of citations: 38 www.sciencedirect.com
K Beneke, G Lagaly - Inorganic Chemistry, 1987 - ACS Publications
… 19.7 3-butoxypropylamine … conformation of the chain and its main orientation: 3-methoxypropylamine, 19.7 A; pentylamine, 20 A; 3-butoxypropylamine, 25.2 A; octylamine, 27.2 A. …
Number of citations: 11 pubs.acs.org

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